REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH3:17]O>>[OH:1][C:2]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][C:3]=1[C:4]([O:6][CH3:17])=[O:5]
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Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=C(C=C1)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to gentle reflux over 24 hours
|
Duration
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24 h
|
Type
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CUSTOM
|
Details
|
Methanol is removed
|
Type
|
ADDITION
|
Details
|
the residue is diluted with water
|
Type
|
EXTRACTION
|
Details
|
The compound of interest is extracted into ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic layer is extracted with saturated sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Solvent is removed
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C(=O)OC)C=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |